1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group The compound also contains a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride at room temperature, followed by heating to 90°C for several hours .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed:
- Oxidation of the hydroxy group forms a ketone.
- Reduction of the carboxylic acid group forms a primary alcohol.
- Deprotection of the Boc group yields the free amine.
Scientific Research Applications
1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its potential as a building block in drug design and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid largely depends on its functional groups:
Boc Group: The Boc group serves as a protecting group for the amino function, which can be removed under acidic conditions to reveal the free amine.
Hydroxy Group: Can participate in hydrogen bonding and other interactions.
Carboxylic Acid Group: Can form esters, amides, and other derivatives through nucleophilic substitution reactions.
Comparison with Similar Compounds
tert-Butyloxycarbonyl (Boc) protected amino acids: These compounds also feature a Boc-protected amino group and are used in peptide synthesis.
Cyclobutane derivatives: Compounds with a cyclobutane ring and various substituents.
Uniqueness: 1-(((tert-Butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the combination of a Boc-protected amino group, a hydroxy group, and a carboxylic acid group on a cyclobutane ring.
Properties
IUPAC Name |
3-hydroxy-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-11(8(14)15)4-7(13)5-11/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEWHOKHMYVEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137648-38-3 |
Source
|
Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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